molecular formula C23H23N3O3S B251462 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide

Numéro de catalogue: B251462
Poids moléculaire: 421.5 g/mol
Clé InChI: WQGZHPROJLLTMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide selectively binds to and inhibits BTK, a key enzyme in B-cell receptor signaling. By blocking BTK activity, this compound prevents downstream signaling pathways that promote B-cell activation, proliferation, and survival. This leads to the induction of apoptosis and inhibition of tumor growth in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies, including CLL and NHL. Additionally, this compound inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its clinical application. Further studies are needed to evaluate the safety and efficacy of this compound in humans.

Orientations Futures

For 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide research include clinical trials to evaluate its safety and efficacy in humans with B-cell malignancies. Additionally, studies are needed to investigate the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Further research is also needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, studies are needed to evaluate the potential use of this compound in other B-cell-mediated diseases, such as autoimmune disorders.

Méthodes De Synthèse

The synthesis of 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide involves several steps, including the reaction of 2-aminobenzamide with 4-(thiophene-2-carbonyl)piperazine, followed by the coupling of the resulting intermediate with 4-bromoanisole. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide has been extensively studied in preclinical models of B-cell malignancies, showing potent antitumor activity and favorable pharmacokinetic properties. In a mouse model of CLL, this compound significantly reduced tumor burden and prolonged survival compared to control groups. Similarly, in a mouse model of NHL, this compound demonstrated significant antitumor activity and improved survival. These preclinical data support the potential clinical application of this compound as a targeted therapy for B-cell malignancies.

Propriétés

Formule moléculaire

C23H23N3O3S

Poids moléculaire

421.5 g/mol

Nom IUPAC

3-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-29-20-5-2-4-17(16-20)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-6-3-15-30-21/h2-10,15-16H,11-14H2,1H3,(H,24,27)

Clé InChI

WQGZHPROJLLTMO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

SMILES canonique

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.